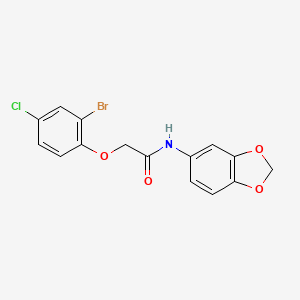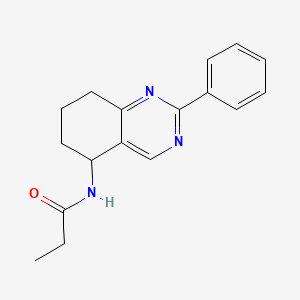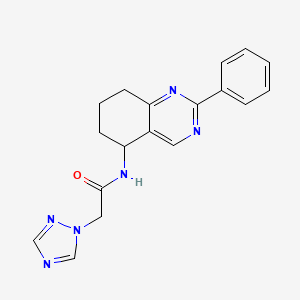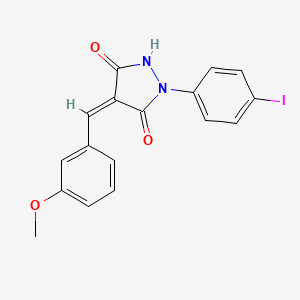
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide, also known as BRD-7929, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide exerts its inhibitory effect on BET proteins by binding to the acetyl-lysine recognition pocket of the bromodomain, thereby preventing the interaction between the BET protein and acetylated histones. This leads to the inhibition of transcriptional elongation and the downregulation of target genes.
Biochemical and Physiological Effects:
Studies have shown that N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide is its high selectivity for BET proteins, which reduces the likelihood of off-target effects. However, its potency can also be a limitation, as high concentrations of the compound may be required to achieve the desired effect in some experiments. Additionally, the lack of information on its pharmacokinetic properties and potential toxicity may limit its use in clinical applications.
Orientations Futures
There are several potential future directions for the research on N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide. One area of interest is the identification of biomarkers that can predict the response to N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide treatment in cancer patients. Another area of research is the development of more potent and selective BET inhibitors based on the structure of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide. Additionally, the investigation of the potential use of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide in combination with other drugs or therapies for cancer treatment is also a promising direction for future research.
Conclusion:
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide is a chemical compound that has shown great potential for various scientific research applications, particularly in the field of cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide and its derivatives may lead to the development of novel therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide has been found to have potential applications in various scientific research fields. It has been shown to be a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. This makes N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide a promising candidate for the treatment of cancer and other diseases that are associated with dysregulated gene expression.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO4/c16-11-5-9(17)1-3-12(11)20-7-15(19)18-10-2-4-13-14(6-10)22-8-21-13/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFJRMCMROXDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-chlorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)
![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6057773.png)
![N-(4-chlorobenzyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6057777.png)
![2-{[(2,3-dimethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6057781.png)
![{1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B6057795.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)

![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)
![2-[(dibutylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6057837.png)
![3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6057858.png)
